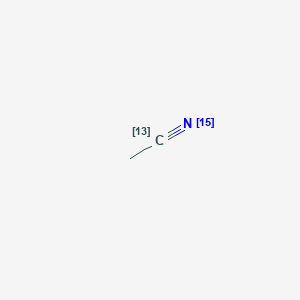

Acetonitrile-1-13C,15N

Description

Structure

3D Structure

Properties

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-SUEIGJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C]#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480077 | |

| Record name | Methyl cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14320-89-9 | |

| Record name | Methyl cyanide-13C,15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14320-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for Acetonitrile 1 13c,15n

Chemical Synthesis Pathways for Site-Specific Carbon-13 Enrichment

Achieving site-specific Carbon-13 enrichment at the C1 position of acetonitrile (B52724) (the nitrile carbon) typically involves introducing the label via a precursor that already contains the ¹³C atom in the desired position.

A key strategy utilizes ¹³C-labeled carbon dioxide ([¹³C]CO₂) as the primary isotope source. acs.orgacs.org This method proceeds under mild conditions through a two-step sequence. First, [¹³C]CO₂ is reacted with an azide (B81097) and a primary amine in the presence of a phosphine (B1218219) to form a ¹³C-labeled urea (B33335) intermediate. acs.orgacs.org This reaction has been optimized to achieve high yields, for instance, isolating the labeled urea intermediate in 85% ± 3% yield when [¹³C]CO₂ is the limiting reagent. acs.org The subsequent dehydration of this urea derivative yields the desired ¹³C-labeled nitrile. acs.orgacs.org This pathway is advantageous as it leverages a readily available and cost-effective C1 building block.

Another common, though more traditional, approach involves the use of ¹³C-labeled cyanide salts, such as potassium cyanide (K¹³CN). These reagents can be used in nucleophilic substitution reactions with suitable substrates like methyl halides to form the acetonitrile backbone with the ¹³C label specifically at the C1 position.

The choice of pathway often depends on the desired scale, available starting materials, and the need to avoid hazardous reagents associated with traditional cyanating agents. acs.org

Approaches for Nitrogen-15 Isotopic Incorporation

The incorporation of Nitrogen-15 into the nitrile functional group is generally accomplished by using a simple, commercially available ¹⁵N-labeled nitrogen source. The most common and effective precursor for this purpose is [¹⁵N]ammonium chloride ([¹⁵N]NH₄Cl) or ammonia (B1221849) ([¹⁵N]NH₃). acs.orgescholarship.orgunl.pt

These ¹⁵N sources can be integrated into various synthetic routes that form the nitrile group. For example, in syntheses that proceed via the dehydration of an amide, the amide can be prepared using ¹⁵N-ammonia. Similarly, methods involving the reaction of ammonia with carboxylic acids or their derivatives can be adapted by substituting standard ammonia with its ¹⁵N-labeled counterpart. researchgate.netgoogle.com

The versatility of [¹⁵N]ammonium chloride allows it to be used in diverse reaction conditions, making it a staple reagent in isotopic labeling for both small molecules and complex biomolecules. escholarship.orgunl.pt Other potential precursors, such as [1-¹⁵N]glutamate, have also been employed to constitutively label nitrogen-containing products in biosynthetic systems. nih.gov

Concurrent Dual Isotopic Labeling Techniques for Acetonitrile-1-13C,15N

The synthesis of the doubly labeled Acetonitrile-1-¹³C,¹⁵N requires a convergent strategy that incorporates both isotopes in a single, efficient pathway. A robust method for achieving this dual labeling has been developed that combines the precursors from the single-labeling strategies. acs.orgacs.org

Table 1: Reaction Conditions for Dual Labeling of a Nitrile Precursor

| Step | Reactants | Reagents | Solvent | Conditions |

|---|---|---|---|---|

| Urea Formation | Aromatic Azide, [¹³C]CO₂ | PPh₂Me, [¹⁵N]NH₄Cl, NEt₃ | MeCN | 50 °C, 15 min |

| Dehydration | Labeled Urea | TsCl, Pyridine | Pyridine | 20 min, rt |

This table summarizes the general conditions reported for the synthesis of a doubly labeled [¹³C, ¹⁵N]CN aryl nitrile, which serves as a model for the synthesis of doubly labeled acetonitrile. acs.org

Evaluation of Isotopic Purity and Regioselectivity in Labeled Acetonitrile Synthesis

Following the synthesis of isotopically labeled compounds, it is essential to verify both the isotopic purity (enrichment) and the regioselectivity (position of the labels). A combination of analytical techniques is employed for this characterization.

High-Resolution Mass Spectrometry (HRMS) is a primary tool for determining isotopic purity. researchgate.netresearchgate.net For Acetonitrile-1-¹³C,¹⁵N, the incorporation of one ¹³C and one ¹⁵N atom results in a mass shift of +2 atomic mass units compared to the unlabeled molecule. HRMS provides the high mass accuracy and resolution needed to distinguish between the labeled compound and any remaining unlabeled or singly labeled species. researchgate.net The calculation of isotopic purity from mass spectra requires correcting the measured intensities of isotopologue peaks by removing contributions from the natural isotopic abundance of elements like carbon and nitrogen. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the regioselectivity of the isotopic labels.

¹³C-NMR spectroscopy can confirm that the Carbon-13 enrichment is located specifically at the nitrile carbon (C1). The chemical shift and coupling constants provide definitive structural information.

¹⁵N-NMR spectroscopy provides direct evidence for the incorporation of the Nitrogen-15 label into the nitrile functional group. nih.gov

Commercially available Acetonitrile-1-¹³C,¹⁵N typically exhibits high levels of isotopic enrichment, as demonstrated by the data in the following table.

Table 2: Typical Isotopic Purity of this compound

| Isotope | Atom % Enrichment |

|---|---|

| Carbon-13 (at C1) | 99% |

| Nitrogen-15 | 98% |

Data sourced from a commercial supplier of the compound.

Advanced Spectroscopic Characterization and Methodological Innovations Utilizing Acetonitrile 1 13c,15n

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The presence of the NMR-active nuclei, ¹³C and ¹⁵N, at specific positions in Acetonitrile-1-¹³C,¹⁵N, allows for a range of specialized NMR experiments that are not feasible with its unlabeled counterpart. americanpeptidesociety.org Isotopic enrichment overcomes the low natural abundance of these nuclei, significantly enhancing signal sensitivity and enabling detailed structural and dynamic investigations. nih.govnih.gov

High-resolution NMR spectroscopy of Acetonitrile-1-¹³C,¹⁵N provides precise measurements of ¹³C and ¹⁵N chemical shifts and spin-spin coupling constants, which are fundamental parameters for structural elucidation. Gas-phase NMR studies, which allow for the extrapolation of data to the zero-density limit, have been particularly valuable in determining these parameters for an isolated molecule, free from intermolecular interactions. researchgate.net This approach provides a pure benchmark for theoretical ab initio calculations. researchgate.net

For an isolated CH₃¹³C¹⁵N molecule at 300 K, the absolute magnetic shielding constants have been determined from such gas-phase measurements. researchgate.net Furthermore, the analysis of its high-resolution spectra has permitted the determination of spin-spin coupling constants free from the influence of surrounding molecules. researchgate.net

| Parameter | Value |

|---|---|

| ¹⁵N Absolute Magnetic Shielding (σ) | -133.58 ppm |

| ¹³C Absolute Magnetic Shielding (σ) | -1.87 ppm |

| ¹J₀(NC) Coupling Constant | -16.20(1) Hz |

| ²J₀(CH) Coupling Constant | -10.18(2) Hz |

| ³J₀(NH) Coupling Constant | -1.34(2) Hz |

Data sourced from gas-phase NMR studies. researchgate.net

The chemical shifts of the ¹³C and ¹⁵N nuclei in Acetonitrile-1-¹³C,¹⁵N are highly sensitive to their electronic environment, making them excellent probes for intermolecular interactions. When this labeled molecule interacts with other solutes or solvents, changes in its NMR parameters can be precisely measured. This "isotopic perturbation" approach allows for the detailed study of weak forces such as hydrogen bonding and van der Waals interactions.

Studies have shown that intermolecular shielding effects for the ¹³C and ¹⁵N nuclei in the cyano group are significant. researchgate.net By monitoring the changes in the ¹³C and ¹⁵N chemical shifts upon interaction with different molecules, researchers can characterize the nature and strength of these interactions. For instance, the formation of a hydrogen bond to the ¹⁵N atom would cause a noticeable downfield shift in its resonance, providing direct evidence and a quantitative measure of the interaction.

The nuclear magnetic shielding of Acetonitrile-1-¹³C,¹⁵N is significantly influenced by the surrounding solvent environment. Gas-phase NMR studies, where the compound is measured in the presence of a gaseous solvent at varying densities, have provided deep insights into these effects. researchgate.netresearchgate.net It has been demonstrated that the ¹³C and ¹⁵N chemical shifts of labeled acetonitrile (B52724) exhibit a linear dependence on the density of the solvent gas. researchgate.netresearchgate.net

This linear relationship allows researchers to separate the shielding contributions arising from intermolecular interactions (σ₁) from the intrinsic shielding of the isolated molecule (σ₀). researchgate.net By extrapolating the density-dependent measurements to a zero-density limit, the σ₀ values can be accurately determined. researchgate.net These experiments reveal that intermolecular effects can cause large shielding changes, which are often in opposite directions for the ¹³C and ¹⁵N nuclei of the cyano group. researchgate.net Such data are crucial for validating theoretical models of solvation and for understanding how solvent-solute interactions perturb molecular electronic structure. researchgate.net

Acetonitrile-1-¹³C,¹⁵N is an ideal candidate for such methods when used as a ligand or solvent. Techniques like Parahydrogen-Induced Polarization (PHIP) or Dynamic Nuclear Polarization (DNP) can be employed to hyperpolarize the ¹³C and ¹⁵N nuclei. The resulting massive signal amplification enables the detection of low-concentration species, the study of rapid chemical processes, and the characterization of interactions that would otherwise be undetectable. For example, a hyperpolarized Acetonitrile-1-¹³C,¹⁵N ligand binding to a metal center would allow for highly sensitive detection of the complex and detailed characterization of the metal-ligand bond.

Mass Spectrometry (MS) Methodologies for Isotopic Analysis

Mass spectrometry is a primary tool for verifying the incorporation and quantifying the purity of isotopic labels. The distinct mass of Acetonitrile-1-¹³C,¹⁵N makes it easily distinguishable from its unlabeled counterpart and other isotopologues.

High-resolution mass spectrometry (HRMS) is capable of measuring mass-to-charge ratios (m/z) with high precision, allowing for the unambiguous identification of isotopically labeled compounds. nih.gov The M+2 mass shift of Acetonitrile-1-¹³C,¹⁵N relative to unlabeled acetonitrile (CH₃CN) is readily resolved, enabling a direct quantitative assessment of its enrichment level. sigmaaldrich.com By comparing the integrated signal intensities of the labeled and unlabeled species, the atom percent enrichment of both ¹³C and ¹⁵N can be accurately determined. nih.gov

| Isotopologue | Formula | Exact Mass (Da) |

|---|---|---|

| Acetonitrile (unlabeled) | CH₃CN | 41.02655 |

| Acetonitrile-1-¹³C | CH₃¹³CN | 42.02989 |

| Acetonitrile-¹⁵N | CH₃C¹⁵N | 42.02356 |

| Acetonitrile-1-¹³C,¹⁵N | CH₃¹³C¹⁵N | 43.02690 |

Tandem mass spectrometry (MS/MS) provides further confirmation of the label's location within the molecule. In an MS/MS experiment, the parent ion of Acetonitrile-1-¹³C,¹⁵N (m/z 43.02690) is isolated and fragmented. Analysis of the resulting fragment ions confirms that the ¹³C and ¹⁵N isotopes are located within the nitrile group. This technique is crucial for distinguishing between different labeled isomers and verifying the regiospecificity of the isotopic incorporation. nih.gov These MS-based methods are essential for quality control in the synthesis of labeled compounds and for their application as internal standards in quantitative analytical studies. google.com

Application in Compound-Specific Isotope Analysis (CSIA) in Complex Sample Matrices

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., δ¹³C and δ¹⁵N) of individual compounds within a complex mixture. This methodology provides detailed insights into the origin, formation pathways, and environmental fate of specific molecules. The use of dual-labeled compounds like Acetonitrile-1-¹³C,¹⁵N is pivotal for applications such as tracing contaminant sources and elucidating reaction mechanisms.

In a typical CSIA workflow, the target compound is first isolated from the sample matrix using chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). ucdavis.edunih.gov The separated compound is then converted into a simple gas (e.g., CO₂ and N₂) through combustion, and its isotopic ratio is measured by an isotope-ratio mass spectrometer (IRMS). ucdavis.edu

The distinct isotopic signature of Acetonitrile-1-¹³C,¹⁵N allows it to be used as a tracer or a standard in complex environmental or biological samples. For instance, by introducing it into a system, researchers can track its transformation pathways. As the compound undergoes degradation or reacts with other substances, the resulting products will carry the ¹³C and ¹⁵N labels, allowing for unambiguous identification of reaction products and quantification of transformation extents. chemrxiv.org This is particularly valuable in complex matrices where numerous concurrent reactions can obscure the fate of a specific contaminant. chemrxiv.org Multi-element CSIA, analyzing δ¹³C, δ¹⁵N, and δ²H simultaneously, can provide robust evidence for in situ transformation processes, distinguishing them from non-destructive processes like sorption. chemrxiv.org

| CSIA Application Area | Role of Acetonitrile-1-13C,15N | Analytical Steps |

| Environmental Forensics | Tracing sources of acetonitrile contamination. | 1. Extraction from soil/water. 2. GC-C-IRMS analysis. 3. Comparison of isotopic signature to potential sources. |

| Reaction Mechanism Studies | Elucidating chemical or biological degradation pathways. | 1. Introduction of labeled acetonitrile into a reactor. 2. Time-course sampling and analysis. 3. Identification of labeled products via LC-MS or GC-MS. |

| Industrial Process Monitoring | Tracking the flow and conversion of acetonitrile in manufacturing. | 1. Sampling from various process points. 2. Isotopic analysis to determine mixing ratios and reaction efficiency. |

Utilization in Proteomics and Metabolomics for Absolute Quantitation with Stable Isotope Labels

Absolute quantitation is a critical objective in proteomics and metabolomics, providing precise measurements of protein or metabolite concentrations rather than just relative changes. Stable isotope labeling is a cornerstone of these quantitative approaches, and dual-labeled molecules offer a high degree of accuracy. nih.gov While Acetonitrile-1-¹³C,¹⁵N is primarily known as a superior solvent for reversed-phase chromatography in LC-MS analyses, the principles of stable isotope dilution using such labeled compounds are central to the field. acs.org

The general strategy involves introducing a known quantity of a stable isotope-labeled internal standard into a biological sample at an early stage of sample preparation. nih.gov This standard is chemically identical to the analyte of interest but has a greater mass due to the presence of heavy isotopes (e.g., ¹³C and ¹⁵N). In mass spectrometry, the labeled standard is easily distinguished from its natural-abundance ("light") counterpart. nih.gov

Because the "heavy" standard and "light" analyte behave identically during sample extraction, purification, and ionization, any sample loss affects both equally. biorxiv.org By measuring the ratio of the signal intensity of the light analyte to the heavy standard, the absolute quantity of the analyte in the original sample can be calculated with high precision. nih.gov Metabolic labeling, where an organism is grown on a diet containing ¹⁵N- or ¹³C-labeled nutrients, is a common way to produce these internal standards for entire proteomes. nih.govnih.gov The use of a dual-labeled standard like Acetonitrile-1-¹³C,¹⁵N would be advantageous in metabolomics for tracing specific metabolic pathways involving two-carbon units or nitrile groups.

Key Features of Stable Isotope Labeling for Absolute Quantitation

| Feature | Description | Relevance in Proteomics/Metabolomics |

|---|---|---|

| High Accuracy | Minimizes variations from sample preparation and matrix effects. | Enables precise measurement of protein/metabolite concentrations. nih.gov |

| Internal Standardization | Labeled standard is added early, correcting for sample loss. | Improves reproducibility and reliability of quantitative data. nih.gov |

| Multiplexing | Different isotopic labels can be used to compare multiple samples in a single run. | Increases throughput in large-scale studies. |

| Mass Distinction | Labeled and unlabeled compounds are clearly separated in the mass spectrometer. | Allows for unambiguous detection and quantification. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) Studies

Probing Molecular Dynamics and Intermolecular Forces through Vibrational Modes of Labeled Acetonitrile Isotopologues

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a sensitive tool for investigating molecular structure, dynamics, and intermolecular interactions. acs.org Acetonitrile is an excellent probe molecule because its nitrile (C≡N) stretching vibration is a strong and localized absorber whose frequency is highly sensitive to its local environment. nih.govresearchgate.net The use of isotopically labeled acetonitrile, such as Acetonitrile-1-¹³C,¹⁵N or related isotopologues like CD₃¹³CN, is crucial for disentangling complex spectral information and studying dynamics. nih.govacs.org

Isotope labeling shifts the vibrational frequency of the C≡N bond, allowing it to serve as a distinct spectroscopic reporter. acs.org This strategy enables researchers to study site-specific interactions without introducing an extrinsic probe that could disrupt the system's natural morphology and dynamics. nih.gov For example, in electrolyte solutions, the C≡N stretch frequency shifts to higher values (a blueshift) when the acetonitrile molecule coordinates with a metal cation (e.g., Li⁺, Mg²⁺). acs.orgresearchgate.net The magnitude of this shift is dependent on the cation's charge density. nih.gov

By using a mixture of isotopologues (e.g., a small amount of labeled acetonitrile in unlabeled solvent), techniques like two-dimensional infrared (2D IR) spectroscopy can be employed. acs.orgnih.gov These advanced methods can directly measure the timescale of molecular exchange between different environments, such as the exchange of acetonitrile molecules between the bulk solvent and the coordination shell of a cation. nih.gov This provides direct insight into ion transport dynamics, solvent shell reorganization, and the nature of intermolecular forces in complex liquid systems. researchgate.net

Analysis of Fermi Resonance Phenomena in Acetonitrile Isotopomers

Fermi resonance is a quantum mechanical phenomenon in vibrational spectroscopy where two distinct vibrational modes with similar energies and the same symmetry interact, or "couple". aip.org This coupling results in a shift in their frequencies and a redistribution of intensity in the spectrum. researchgate.net In standard acetonitrile (CH₃CN), the fundamental C≡N stretching vibration (ν₂) at ~2253 cm⁻¹ is known to be in Fermi resonance with a combination band composed of the C-C stretch (ν₄) and the CH₃ symmetric bend (ν₃). acs.orgaip.orgresearchgate.net This interaction complicates the interpretation of the C≡N spectral band. researchgate.net

Isotopic substitution provides a powerful method to study and manipulate Fermi resonance because it systematically alters the frequencies of the fundamental vibrations. researchgate.net Replacing ¹²C with ¹³C and ¹⁴N with ¹⁵N in the nitrile group significantly lowers the C≡N stretching frequency. For example, the C≡N stretch in CD₃¹³CN appears as a two-peak structure due to its interaction with a dark C-D stretch transition. uchicago.edu

While this coupling can complicate the spectrum, it can also be exploited. The sensitivity of Fermi resonance to environmental factors like solvent polarity and hydrogen bonding can be used to probe intermolecular interactions. nih.gov For the fully substituted isotopologue CD₃¹³C¹⁵N, the isotopic shift of the C≡N stretch is predicted to be very large (~ -77 cm⁻¹), which would place it in Fermi resonance with an overtone of the C-D bending mode. researchgate.netuchicago.edu The analysis of these resonance phenomena across different isotopomers provides a deeper understanding of the molecule's anharmonic vibrational potential and how it is modulated by its surroundings. aip.org

| Acetonitrile Isotopologue | Approx. C≡N Frequency (cm⁻¹) | Fermi Resonance Interaction |

| CH₃CN | 2253 | Couples with (C-C stretch + C-H bend) combination band. acs.orgresearchgate.net |

| CD₃CN | 2262 | Fermi resonance is absent in this region. acs.orgresearchgate.net |

| CD₃¹³CN | 2198 and 2224 | C≡N stretch couples with a dark C-D stretch mode. uchicago.edu |

| CD₃¹³C¹⁵N | ~2185 (predicted) | Expected to couple with the overtone of the C-D bending mode. researchgate.netuchicago.edu |

Research Applications of Acetonitrile 1 13c,15n in Mechanistic and Pathway Elucidation

Elucidating Reaction Mechanisms and Chemical Transformations

In the realm of chemistry, understanding the precise sequence of bond-breaking and bond-forming events is fundamental to controlling and designing new reactions. Acetonitrile-1-13C,15N provides an unambiguous probe to follow the transformation of the nitrile functional group.

Tracing Atom Fate of Carbon and Nitrogen in Organic and Inorganic Reaction Pathways

The strategic placement of 13C and 15N isotopes in the acetonitrile (B52724) molecule allows researchers to track the distinct pathways of these two atoms through a chemical reaction. By analyzing the isotopic composition of the reaction products, it is possible to determine whether the carbon-nitrogen triple bond remains intact, rearranges, or is cleaved.

For example, in metal-catalyzed cyanation reactions, this compound can be used to verify the source of the cyano group in the final product. acs.org Analysis of the product via mass spectrometry would show a mass increase corresponding to the combined masses of 13C and 15N, confirming the direct transfer of the intact nitrile group. Conversely, if the C and N atoms were incorporated into different products or different parts of the same molecule, it would indicate a more complex mechanism involving the cleavage of the C≡N bond. This technique is invaluable for studying reaction intermediates and validating proposed mechanistic cycles in catalysis and synthesis. nih.gov

Determination of Kinetic Isotope Effects (KIE) to Discern Rate-Limiting Steps

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.org This effect arises because the heavier isotope forms a stronger bond with a lower vibrational frequency, requiring more energy to break. princeton.edu By measuring the KIE, chemists can determine if a specific bond is being broken or formed in the rate-determining step of a reaction. libretexts.org

This compound allows for the simultaneous measurement of both carbon and nitrogen KIEs. While the KIE for heavy atoms like carbon and nitrogen is much smaller than for hydrogen, it is precisely measurable with modern instrumentation. A measurable KIE for 13C (k12C/k13C > 1) and 15N (k14N/k15N > 1) in a reaction involving the nitrile group provides strong evidence that the C≡N bond is undergoing a significant geometric or bonding change in the transition state of the slowest step. wpmucdn.com This dual-isotope approach provides a more detailed picture of the transition state's structure than a single-isotope experiment.

| Isotope Pair | Typical Primary KIE Value (klight/kheavy) | Mechanistic Implication |

|---|---|---|

| 12C / 13C | 1.02 - 1.07 | Indicates C-X bond cleavage or formation is part of the rate-determining step. princeton.edu |

| 14N / 15N | 1.02 - 1.04 | Indicates N-X bond cleavage or formation is part of the rate-determining step. princeton.edu |

| 1H / 2H (Deuterium) | ~2 - 8 | Indicates C-H bond cleavage is part of the rate-determining step. libretexts.org |

Biochemical and Metabolic Flux Analysis

In biological systems, stable isotopes are used to trace the flow of atoms through metabolic networks. Dual labeling with 13C and 15N is particularly powerful for simultaneously mapping the interconnected pathways of carbon and nitrogen metabolism.

Quantitative Carbon and Nitrogen Metabolic Flux Analysis (13C15N-MFA) in Biological Systems

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a cell. youtube.com When cells are supplied with a 13C and 15N-labeled nutrient, these heavy isotopes are incorporated into downstream metabolites. youtube.com By measuring the isotopic labeling patterns in these metabolites, typically in amino acids and metabolic intermediates, researchers can computationally deduce the active pathways and their relative contributions to cellular metabolism. nih.govnih.gov

Using a dual-labeled source allows for the simultaneous tracing of carbon and nitrogen. nih.gov For example, 13C can track the flow through central carbon metabolism (e.g., glycolysis and the TCA cycle), while 15N tracks nitrogen assimilation and transamination reactions essential for synthesizing amino acids and nucleotides. embopress.org This integrated approach, known as 13C15N-MFA, provides a comprehensive and quantitative map of cellular metabolism, revealing how the cell coordinates the use of these two fundamental elements. nih.gov

| Metabolic Pathway | Relative Flux (Condition A: Normal Growth) | Relative Flux (Condition B: Stressed Growth) | Interpretation |

|---|---|---|---|

| Glycolysis | 100 | 150 | Upregulated carbon metabolism for energy production. |

| Pentose Phosphate Pathway | 30 | 55 | Increased production of reducing power (NADPH) to combat stress. |

| Glutamate → Proline | 20 | 10 | Downregulation of a non-essential nitrogen sink. |

| Glutamate → Glutathione | 15 | 40 | Upregulated synthesis of an antioxidant using nitrogen. |

Investigation of Nutrient Assimilation and Metabolic Reprogramming in Cellular Processes

Cells constantly adapt their metabolism in response to environmental cues, a process known as metabolic reprogramming. This is a hallmark of many diseases, including cancer. f1000research.com Isotopic tracers are essential for studying how cells take up and utilize nutrients like carbon and nitrogen.

By using dual 13C and 15N tracers, scientists can investigate how nutrient assimilation pathways are altered. For instance, many cancer cells exhibit increased uptake of glucose (a carbon source) and glutamine (a key carbon and nitrogen source). f1000research.com Tracing experiments can show precisely how the 13C and 15N from these nutrients are rerouted to support biomass production (e.g., synthesis of lipids, proteins, and nucleotides) and maintain redox balance, which are critical for rapid cell proliferation. plos.org This knowledge helps identify unique metabolic dependencies in diseased cells that can be targeted for therapeutic intervention.

Tracing Biosynthetic Pathways and Molecular Turnover Rates in Vivo and Ex Vivo

Stable isotopes are instrumental in tracing the complete biosynthetic pathways of complex molecules from simple precursors. mlrip.ac.in Feeding an organism or cell culture a labeled compound like this compound allows researchers to follow the incorporation of the 13C and 15N atoms into the final products, elucidating the sequence of enzymatic reactions. nih.gov

Furthermore, these techniques are used to measure the dynamics of molecular turnover—the balance of synthesis and degradation. oup.com By introducing a 15N-labeled source and monitoring its incorporation into the proteome over time, one can calculate the synthesis rate and half-life of individual proteins. embopress.orgnih.gov This provides a global view of protein dynamics, which is crucial for understanding processes like aging, tissue maintenance, and disease progression, where protein homeostasis is often dysregulated. embopress.org

| Protein/Organelle | Median Half-Life (Brain) | Median Half-Life (Liver) | Biological Significance |

|---|---|---|---|

| Ribosomal Proteins | ~7 days | ~5 days | High turnover reflects active protein synthesis. |

| Mitochondrial Proteins | ~12 days | ~4 days | Tissue-specific energy demands and quality control. embopress.org |

| Cytoskeletal Proteins | ~10 days | ~6 days | Reflects cell structure maintenance and remodeling. |

| Collagen (Structural) | >100 days | >100 days | Very low turnover, providing long-term structural integrity. |

Computational Chemistry and Theoretical Modeling of Acetonitrile 1 13c,15n Systems

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become an indispensable tool for the accurate prediction of various spectroscopic parameters. For Acetonitrile-1-13C,15N, DFT calculations are particularly valuable for understanding its nuclear magnetic resonance (NMR) and vibrational spectra.

DFT calculations, particularly those employing the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting the 13C and 15N NMR chemical shifts of organic molecules. acs.orgrsc.orgresearchgate.net For this compound, these calculations can provide theoretical values for the chemical shifts of the labeled carbon and nitrogen atoms. The accuracy of these predictions is generally high, with reported deviations from experimental values being minimal for similar compounds. rsc.org

The prediction of nuclear shielding tensors, which are the basis for chemical shifts, allows for a more detailed understanding of the electronic environment around the 13C and 15N nuclei. While extensive benchmarking of DFT functionals and basis sets has been performed for 13C chemical shielding anisotropies, similar detailed studies on 15N in this specific molecule are less common. acs.org However, the established methodologies provide a robust framework for such predictions. rsc.orgduke.edu The computational prediction of NMR parameters serves as a powerful aid in the assignment of experimental spectra and in the structural elucidation of molecules in various environments. nrel.govrsc.org

| Compound Type | Nucleus | Calculation Method | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Reference |

|---|---|---|---|---|---|

| Aromatic Amine | 15N | B3LYP/cc-pVDZ | -320.5 | -325.2 | rsc.org |

| Aliphatic Nitrile | 13C | B3LYP/cc-pVTZ | 118.2 | 117.7 | acs.org |

| Pyridine Derivative | 15N | B3LYP/cc-pVDZ | -65.1 | -68.4 | rsc.org |

Computational modeling is crucial for understanding the vibrational spectra of isotopologues like this compound. Anharmonic vibrational frequency analyses using DFT can estimate the spectral shifts induced by isotopic substitution. acs.org For this compound, the substitution of 12C with 13C and 14N with 15N in the nitrile group leads to a significant shift in the C≡N stretching frequency.

A key challenge in modeling the vibrational spectra of acetonitrile (B52724) isotopologues is the presence of Fermi resonances, where a fundamental vibrational mode couples with an overtone or combination band. acs.org In the case of protiated acetonitrile isotopologues, including CH3-13C-15N, the C≡N stretch can couple with a C-C stretch and C-H bend combination band. acs.orguchicago.edu This coupling complicates the interpretation of infrared (IR) spectra. DFT calculations can help to identify and quantify the extent of these Fermi resonances. acs.org The predicted isotopic shift for CD3-13C-15N is approximately -77 cm-1, which is considered too large for certain applications due to potential interference with other vibrational modes. acs.org

| Isotopologue | Calculated Isotopic Shift (cm-1) | Key Considerations | Reference |

|---|---|---|---|

| CH3C15N | -24 | Low isotope shift, potential overlap with other signals. | acs.org |

| CD3C15N | -24 | Small isotope shift, making it unsuitable for certain ion-coordination studies. | acs.org |

| CD313C15N | -77 | Large isotope shift, potential for Fermi resonance with C-D bending overtone. | acs.org |

Molecular Dynamics (MD) Simulations for Investigating Solvent-Solute Interactions and Structural Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules over time, providing insights into solvent-solute interactions and the structural dynamics of systems containing this compound. fraserlab.combiorxiv.orgbiorxiv.orgmdpi.com By simulating the motions of atoms and molecules, MD can reveal how the isotopically labeled acetonitrile interacts with its surrounding environment, be it a pure solvent, a mixture, or at an interface. rsc.orgresearchgate.netacs.org

MD simulations of acetonitrile in various solvents, such as water or dimethyl sulfoxide, have been used to characterize the local molecular structure and dynamics. acs.orgaip.org These simulations can elucidate the nature of intermolecular forces, including dipole-dipole interactions and hydrogen bonding, which govern the behavior of the solution. aip.org For this compound, MD simulations can be employed to understand how the isotopic labeling might subtly affect its diffusion, reorientational dynamics, and the structure of its solvation shell. While the isotopic substitution is not expected to significantly alter the classical force fields used in standard MD simulations, the insights gained are directly applicable to understanding the behavior of the labeled molecule in experimental settings.

Quantum Chemical Investigations of Hydrogen Bonding and Acid-Base Properties

Quantum chemical calculations, particularly DFT, are instrumental in investigating the hydrogen bonding and acid-base properties of molecules. asianpubs.orgresearchgate.netnih.gov Acetonitrile can act as a hydrogen bond acceptor through the lone pair of electrons on the nitrogen atom. Theoretical studies have explored the nature of these hydrogen bonds with various donor molecules. asianpubs.org

For this compound, quantum chemical methods can be used to determine if the isotopic substitution has any discernible effect on the strength and geometry of the hydrogen bonds it forms. Nuclear quantum effects can play a role in hydrogen bonding, and theoretical approaches can help to elucidate these subtle influences. chemrxiv.org Furthermore, the acid-base properties of acetonitrile in different solvent environments have been studied computationally. researchgate.netresearchgate.netscispace.com These studies provide a theoretical basis for understanding the pKa of protonated acetonitrile and how it is influenced by the surrounding medium. While the isotopic labeling in this compound is not expected to significantly alter its fundamental acid-base chemistry, quantum chemical calculations can provide precise values for its proton affinity and other related properties.

Development of Computational Algorithms for Isotopic Data Processing and Interpretation

The use of isotopically labeled compounds like this compound in techniques such as mass spectrometry and NMR spectroscopy generates complex datasets that require sophisticated computational algorithms for processing and interpretation. nih.govslavovlab.netscienceopen.com In mass spectrometry, for example, algorithms are needed to correct for the natural abundance of isotopes to accurately determine the degree of isotopic enrichment. nih.govresearchgate.net

Several software packages and algorithms have been developed to handle the high-throughput data generated in isotopic labeling experiments. compactsciencesystems.comnih.govminsocam.orgresearchgate.netusask.ca These tools can perform tasks such as peak detection, isotopic pattern analysis, and the calculation of isotopic ratios. The development of such computational frameworks is essential for extracting meaningful information from experiments involving this compound, enabling researchers to trace metabolic pathways or probe molecular interactions with high precision. acs.org

Future Directions and Emerging Research Avenues for Acetonitrile 1 13c,15n As a Stable Isotope Tracer

Integration with Advanced Analytical Platforms and Hyphenated Techniques

The future utility of Acetonitrile-1-13C,15N is intrinsically linked to its integration with advanced analytical platforms, particularly hyphenated techniques. These methods combine a separation technique with a spectroscopic detection method, providing unparalleled sensitivity and specificity for analyzing complex mixtures. longdom.orgajpaonline.com Acetonitrile (B52724) is already a cornerstone solvent and mobile phase in many chromatographic methods, making the introduction of its isotopically labeled counterpart a logical and powerful extension for tracer studies.

Mass spectrometry (MS) stands as the primary detection method for such studies, as it can readily distinguish and quantify molecules based on their mass-to-charge ratio (m/z), easily differentiating between native compounds and their ¹³C- and ¹⁵N-enriched isotopologues. bccampus.ca The integration of this compound with hyphenated systems like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) will enable high-resolution tracking of the labeled nitrile group through intricate metabolic and chemical reaction networks. nih.gov

Further advancements may see its use in more specialized hyphenated systems, such as LC-Nuclear Magnetic Resonance (NMR) spectroscopy, which would provide detailed structural information about the downstream products of the tracer in real-time. nih.gov

| Technique | Principle | Application with this compound |

| LC-MS | Separates compounds in a liquid mobile phase followed by mass analysis. longdom.org | Tracing the metabolic fate of the labeled acetonitrile molecule in biological extracts; identifying novel metabolites containing the ¹³C¹⁵N moiety. |

| GC-MS | Separates volatile compounds in a gaseous mobile phase followed by mass analysis. nih.gov | Monitoring the incorporation of the tracer into volatile organic compounds in environmental or industrial process studies. |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis to fragment ions and identify their substructures. bccampus.ca | Precisely locating the ¹³C¹⁵N label within larger product molecules, confirming metabolic or chemical transformation pathways. |

| LC-NMR | Combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. nih.gov | Providing unambiguous structural identification of metabolites derived from this compound without the need for isolation. |

Development of Novel Isotopic Labeling Strategies and Precursors

A significant future direction lies in utilizing this compound not just as a tracer itself, but as a precursor for the synthesis of a new generation of dual-labeled compounds. The nitrile group (C≡N) is a highly versatile functional group in organic chemistry, capable of being transformed into amines, carboxylic acids, and various heterocycles. By starting with the ¹³C¹⁵N-labeled nitrile of acetonitrile, researchers can strategically introduce this dual-labeled tag into a wide array of more complex molecules.

Recent advancements in synthetic chemistry, such as novel electrophilic cyanation reactions, demonstrate the feasibility of incorporating labeled nitrile groups into diverse chemical scaffolds. acs.orgacs.org While many current methods build the labeled nitrile from simpler sources like [¹³C]CO₂ and [¹⁵N]NH₄Cl, using this compound as a building block could offer alternative and potentially more efficient synthetic routes. acs.org This approach allows for the creation of custom-designed tracers for specific applications in metabolic flux analysis, proteomics, and drug discovery, where precise labeling is crucial for tracking biochemical transformations. unl.ptresearchgate.net

| Reaction Type | Potential Transformation of this compound | Resulting Labeled Product Class |

| Nitrile Hydrolysis | Conversion of the -¹³C¹⁵N group to a ¹³C-labeled carboxylic acid and ¹⁵N-labeled ammonia (B1221849). | Labeled Carboxylic Acids |

| Nitrile Reduction | Reduction of the -¹³C¹⁵N group to a ¹³C,¹⁵N-labeled primary amine. | Labeled Amines |

| Grignard Reaction | Addition of an organometallic reagent across the ¹³C¹⁵N triple bond to form ¹³C-labeled ketones after hydrolysis. | Labeled Ketones |

| Cycloaddition Reactions | Participation of the ¹³C¹⁵N group in reactions to form nitrogen-containing heterocyclic rings. | Labeled Heterocycles |

Expansion into Underexplored Research Disciplines and Complex Biological Systems

While stable isotope tracers are well-established in metabolomics, the unique properties of this compound open doors to less conventional applications. Its dual label provides a robust signal for tracking both carbon and nitrogen flow simultaneously, which is invaluable for exploring complex, interconnected biogeochemical cycles. nih.gov

Environmental Science: The compound could be used to trace the fate and transport of nitrile-containing pollutants in soil and aquatic systems. Stable Isotope Probing (SIP) could identify microorganisms responsible for the degradation of these compounds by tracking the incorporation of ¹³C and ¹⁵N into their biomass (DNA, RNA, and proteins). biorxiv.orgresearchgate.net This would provide critical insights into natural attenuation and bioremediation processes. acs.org

Materials Science: In polymer chemistry, this compound could be used as a labeled solvent or monomeric unit to study polymerization mechanisms and material degradation. acs.org By tracking the distribution of the isotopic label within the polymer matrix, researchers can gain a deeper understanding of material structure and stability. acs.org

Astrobiology and Prebiotic Chemistry: The simplicity of acetonitrile makes it a molecule of interest in studies on the origins of life. Experiments using this compound could help elucidate prebiotic chemical pathways that may have led to the formation of more complex biomolecules, such as amino acids and nucleobases, on early Earth or other celestial bodies.

| Research Discipline | Potential Application of this compound | Research Goal |

| Microbial Ecology | Stable Isotope Probing (SIP) in soil or gut microbiome samples. | Identify specific microbes that metabolize nitrile compounds and trace C and N flow through the microbial food web. biorxiv.org |

| Environmental Forensics | Tracing the source and degradation pathways of industrial nitrile contaminants. | Differentiate between sources of pollution and understand their environmental impact. |

| Plant Biology | Studying the uptake and metabolism of nitrogen-containing compounds by plants. | Elucidate nutrient assimilation pathways and the role of symbiotic microorganisms. |

| Catalysis Research | Investigating the mechanism of catalytic reactions involving nitrile transformations. | Optimize catalysts for industrial processes by understanding reaction intermediates and pathways. |

Addressing Methodological Challenges and Enhancing Throughput in Stable Isotope Research

The increasing complexity of stable isotope tracing studies generates significant methodological challenges, from sample preparation to data analysis. nih.gov Future research must focus on overcoming these hurdles to fully exploit tracers like this compound.

High-Throughput Analysis: Isotope tracing experiments often produce a large volume of samples, necessitating the development of faster, more automated analytical methods to increase throughput without sacrificing data quality. nih.gov This involves optimizing LC-MS protocols and implementing robotic sample handling.

Computational Data Analysis: Untargeted metabolomics experiments that use isotopic tracers generate vast and complex datasets. A key challenge is the development of sophisticated software and computational workflows capable of automatically detecting, identifying, and quantifying all isotopologues of downstream metabolites. nih.govacs.org These tools are essential for accurately reconstructing metabolic pathways and calculating fluxes.

Cost-Effectiveness: The high cost of synthesizing multiply-labeled isotopic compounds can be a significant barrier. Future research should aim to develop more economical synthesis routes for this compound and other tracers, making these powerful techniques accessible to a broader range of researchers. nih.gov

Minimizing Isotope Scrambling: In biological systems, there is a risk of "isotope scrambling," where the ¹³C and ¹⁵N labels are metabolically cleaved and incorporated into other, unrelated molecules, complicating data interpretation. ckisotopes.com While the carbon-nitrogen triple bond in acetonitrile is relatively stable, understanding the specific enzymatic pathways that might cleave it is crucial. Future work will involve careful experimental design and the use of advanced analytical techniques to control for and identify potential scrambling events.

| Challenge | Proposed Solution / Future Direction |

| Large Sample Volume | Development of rapid, automated LC-MS/MS methods and robotic sample preparation platforms. nih.gov |

| Complex Data Processing | Creation of advanced algorithms and user-friendly software for untargeted isotopologue detection and metabolic pathway reconstruction. nih.gov |

| High Cost of Tracers | Research into more efficient and scalable synthetic routes for producing multiply-labeled compounds. nih.gov |

| Isotope Scrambling | Detailed metabolic studies to identify potential pathways for C-N bond cleavage; use of tandem mass spectrometry (MS/MS) to confirm the integrity of the labeled moiety in product molecules. ckisotopes.com |

Q & A

Q. How can researchers verify the isotopic purity of Acetonitrile-1-13C,15N in experimental workflows?

To ensure isotopic integrity, gravimetric analysis combined with ISO 17025-accredited laboratory verification is recommended. Analytical reference materials should be prepared under controlled conditions (20–25°C) with homogeneity guaranteed, and aliquots must be withdrawn immediately after opening to prevent degradation or isotopic exchange . Calibration using NIST-traceable standards and validated chromatographic separation (e.g., porous graphitic carbon columns) can minimize matrix interference and confirm isotopic ratios .

Q. What are the critical handling protocols for this compound to maintain experimental reproducibility?

Key protocols include:

- Storage in inert, airtight containers to prevent moisture absorption or isotopic contamination.

- Immediate processing of aliquots at 20–25°C post-opening to avoid solvent evaporation or isotopic scrambling .

- Use of calibrated LC-IRMS (liquid chromatography-isotope ratio mass spectrometry) systems with periodic checks on copper reactor efficiency to mitigate performance drift during nitrogen isotope analysis .

Q. How can isotopic cross-contamination be minimized in multi-tracer studies involving 13C and 15N labels?

Implement orthogonal separation techniques (e.g., PGC columns for nitrate/nitrite isolation) and validate methods using blank injections to detect residual isotopic carryover. For NMR studies, optimize decoupling sequences to distinguish 13C–15N coupling constants (e.g., direct J(13C–15N) values ranging from 106–109 Hz) from background noise .

Advanced Research Questions

Q. How can researchers design robust 15N-tracer experiments using this compound in ecosystem studies?

- Sampling strategy : Optimize spatial and temporal sampling to capture nitrogen flux dynamics, prioritizing soil and water matrices where isotopic dilution is significant .

- Statistical validation : Use meta-analytical frameworks to account for natural δ15N variability (e.g., ±0.4‰ to +4.1‰ in riverine systems) and apply recovery correction models to differentiate tracer-derived N from background signals .

- Instrumentation : Employ LC-IRMS with dual-stage reduction (e.g., vanadium(III) chloride and thermal copper reactors) to convert nitrogen species to N2 gas while maintaining δ15N precision <1.4‰ .

Q. What advanced NMR techniques are suitable for resolving 13C–15N coupling in this compound derivatives?

- Pulse sequences : Use inverse-detected 1H–15N HSQC (heteronuclear single quantum coherence) or 13C–15N HMBC (heteronuclear multiple bond correlation) to map coupling networks.

- Dynamic nuclear polarization (DNP) : Enhance sensitivity for low-concentration samples by leveraging 15N{1H} NOE (nuclear Overhauser effect) measurements, despite challenges in signal-to-noise ratios due to equilibrium magnetization constraints .

- Data interpretation : Cross-validate observed J(13C–15N) constants (e.g., 106–109 Hz) against computational models (DFT or MD simulations) to correlate coupling values with molecular geometry .

Q. How can isotopic interference be addressed in dual 13C/15N labeling studies of metabolic pathways?

- Chromatographic separation : Pair HILIC (hydrophilic interaction liquid chromatography) with high-resolution mass spectrometry to resolve isotopomers.

- Data correction : Apply mass isotopomer distribution analysis (MIDA) to deconvolute 13C and 15N contributions, particularly in amino acid δ13C/δ15N assessments where natural abundance corrections are critical .

- Control experiments : Use unlabeled analogs (e.g., natural abundance acetonitrile) to establish baseline isotopic ratios and validate tracer incorporation efficiency .

Q. What are the limitations of current δ15N analysis methods for this compound in complex matrices?

- Matrix effects : Organic solvents or high salt concentrations can suppress ionization in IRMS; mitigate via online dilution or post-column solvent exchange modules .

- Reactor degradation : Thermal copper reactors in LC-IRMS systems require frequent reconditioning (every 50–100 injections) to maintain reduction efficiency and δ15N measurement stability .

- Spectral overlap : In NMR, overlapping 13C–15N and 1H–15N couplings necessitate advanced decoupling or 3D experiments (e.g., 15N-edited NOESY) for unambiguous assignments .

Methodological Best Practices

Q. How should researchers validate isotopic tracer recovery rates in this compound-based experiments?

- Spike-and-recovery assays : Introduce known quantities of labeled compound into control matrices (e.g., synthetic urine or soil extracts) and quantify recovery via isotope dilution mass spectrometry .

- Error propagation models : Incorporate uncertainties from gravimetric preparation (±0.1–0.5%) and instrumental drift (±0.3‰ for δ15N) into final recovery calculations .

Q. What strategies improve the reproducibility of 15N NMR data for this compound derivatives?

- Temperature control : Stabilize sample temperature at 298 K to reduce line broadening from molecular motion.

- Relaxation agents : Add paramagnetic relaxation agents (e.g., Cr(acac)3) to accelerate 15N longitudinal relaxation and reduce experiment duration .

- Referencing : Use secondary 15N NMR references (e.g., 15NH4Cl in D2O at 0 ppm) to calibrate chemical shifts and minimize instrument-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.